4-(2-Hydroxy-3-(3-(2-methoxyphenoxy)-2-propylamino)propoxy)-1(2H)isoquinolinone
Overview
Description
N-1518 is a compound known for its role as an adrenergic receptor blocker. It exhibits competitive antagonism against both alpha-1 and beta-1 adrenergic receptors, with a higher selectivity for alpha-1 receptors . This compound has vasodilatory effects and is primarily researched for its potential in treating hypertension .
Preparation Methods
The synthesis of N-1518 involves multiple steps, starting with the preparation of the core structure, followed by functional group modifications to achieve the desired adrenergic receptor blocking properties. The detailed synthetic routes and reaction conditions are proprietary and specific to the industrial production methods employed by pharmaceutical companies .
Chemical Reactions Analysis
N-1518 undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens and nucleophiles.
The major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
N-1518 has a wide range of scientific research applications, including:
Chemistry: It is used as a model compound to study adrenergic receptor interactions and to develop new adrenergic receptor blockers.
Biology: It is used to investigate the physiological and pharmacological effects of adrenergic receptor blockade.
Medicine: It is researched for its potential in treating hypertension and other cardiovascular diseases.
Mechanism of Action
N-1518 exerts its effects by competitively blocking alpha-1 and beta-1 adrenergic receptors. This blockade prevents the binding of endogenous catecholamines, such as norepinephrine and epinephrine, to these receptors. As a result, it reduces vasoconstriction and heart rate, leading to vasodilation and decreased blood pressure .
Comparison with Similar Compounds
N-1518 is similar to other adrenergic receptor blockers, such as labetalol and carvedilol. it is unique in its higher selectivity for alpha-1 receptors compared to beta-1 receptors . This selectivity makes it particularly effective in reducing peripheral vascular resistance and treating hypertension.
Similar Compounds
Labetalol: A non-selective adrenergic receptor blocker with both alpha and beta blocking properties.
Carvedilol: Another non-selective adrenergic receptor blocker with antioxidant properties.
Propranolol: A non-selective beta-adrenergic receptor blocker used to treat various cardiovascular conditions.
N-1518’s unique selectivity profile and vasodilatory effects distinguish it from these similar compounds, making it a valuable compound for research and therapeutic applications.
Properties
CAS No. |
93750-14-2 |
---|---|
Molecular Formula |
C22H26N2O5 |
Molecular Weight |
398.5 g/mol |
IUPAC Name |
4-[2-hydroxy-3-[1-(2-methoxyphenoxy)propan-2-ylamino]propoxy]-2H-isoquinolin-1-one |
InChI |
InChI=1S/C22H26N2O5/c1-15(13-28-20-10-6-5-9-19(20)27-2)23-11-16(25)14-29-21-12-24-22(26)18-8-4-3-7-17(18)21/h3-10,12,15-16,23,25H,11,13-14H2,1-2H3,(H,24,26) |
InChI Key |
BZAQSBHYQKDSGT-UHFFFAOYSA-N |
SMILES |
CC(COC1=CC=CC=C1OC)NCC(COC2=CNC(=O)C3=CC=CC=C32)O |
Canonical SMILES |
CC(COC1=CC=CC=C1OC)NCC(COC2=CNC(=O)C3=CC=CC=C32)O |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>3 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
4-(2-hydroxy-3-(3-(2-methoxyphenoxy)-2-propylamino)propoxy)-1(2H)isoquinolinone N 1518 N-1518 |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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